(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl
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Overview
Description
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C11H17N3O2.ClH . It is a derivative of pyridine, featuring an amino group at the 6-position and a carbamate ester group protected by a tert-butyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactive functional groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine as the starting material.
Reaction Steps: The amino group on the pyridine ring is first protected using a Boc (tert-butoxycarbonyl) groupdi-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity.
Quality Control: Industrial production involves rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the compound meets purity standards.
Chemical Reactions Analysis
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride .
Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The Boc group can be removed by acidic hydrolysis, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Using reducing agents like tin chloride (SnCl2) or iron powder (Fe) .
Substitution: Using electrophiles such as alkyl halides in the presence of a base.
Hydrolysis: Using acids like hydrochloric acid (HCl) .
Major Products Formed:
Oxidation: 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Reduction: (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Free amine derivative.
Scientific Research Applications
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of pyridine derivatives.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is compared with other similar compounds:
Similar Compounds: Piperidin-3-ylmethyl-carbamic acid tert-butyl ester, Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester.
Uniqueness: The presence of the pyridine ring and the specific placement of the amino group make this compound unique compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSRENCHAPPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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